molecular formula C21H15BrN2OS B4749657 2-(benzylthio)-3-(4-bromophenyl)-4(3H)-quinazolinone

2-(benzylthio)-3-(4-bromophenyl)-4(3H)-quinazolinone

Cat. No. B4749657
M. Wt: 423.3 g/mol
InChI Key: ITZPZBZSMXUDGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-3-(4-bromophenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone class of compounds. It has been studied extensively for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-3-(4-bromophenyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylthio)-3-(4-bromophenyl)-4(3H)-quinazolinone have been studied extensively. It has been shown to have a variety of effects on various cellular processes, including cell cycle regulation, apoptosis, and DNA damage repair. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylthio)-3-(4-bromophenyl)-4(3H)-quinazolinone in lab experiments is its versatility. It can be used in a variety of assays and experiments to study various diseases and cellular processes. However, one of the main limitations is its potential toxicity. It can be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(benzylthio)-3-(4-bromophenyl)-4(3H)-quinazolinone. One direction is to further investigate its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for future drug development.

Scientific Research Applications

2-(benzylthio)-3-(4-bromophenyl)-4(3H)-quinazolinone has been studied for its potential applications in the treatment of various diseases. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-benzylsulfanyl-3-(4-bromophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c22-16-10-12-17(13-11-16)24-20(25)18-8-4-5-9-19(18)23-21(24)26-14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZPZBZSMXUDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-3-(4-bromophenyl)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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